molecular formula C8H8ClNO3 B3214417 5-Amino-2-chloro-4-methoxy-benzoic acid CAS No. 1143622-07-4

5-Amino-2-chloro-4-methoxy-benzoic acid

Cat. No.: B3214417
CAS No.: 1143622-07-4
M. Wt: 201.61 g/mol
InChI Key: APHXRJLAVHRJON-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-4-methoxy-benzoic acid: is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 5-position, a chlorine atom at the 2-position, and a methoxy group at the 4-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloro-4-methoxy-benzoic acid typically involves several steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of cost-effective raw materials, efficient reaction conditions, and scalable procedures to ensure high yield and product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-chloro-4-methoxy-benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be employed under controlled conditions.

Major Products:

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 5-Amino-2-chloro-4-methoxy-benzoic acid is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

Industry:

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-4-methoxy-benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 4-Amino-5-chloro-2-methoxybenzoic acid
  • 2-Amino-5-chlorobenzoic acid methyl ester

Comparison:

Properties

IUPAC Name

5-amino-2-chloro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHXRJLAVHRJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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